4,5-dimethoxy-2-(2H-tetrazol-5-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
4,5-Dimethoxy-2-(2H-tetrazol-5-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes both methoxy groups and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-2-(2H-tetrazol-5-yl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,5-dimethoxyphthalic anhydride with sodium azide to introduce the tetrazole ring. The reaction conditions often require a solvent such as dimethylformamide (DMF) and elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-(2H-tetrazol-5-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 4,5-dimethoxyphthalic acid.
Reduction: Formation of 4,5-dimethoxy-2-(2H-tetrazol-5-yl)aniline.
Substitution: Formation of 4,5-dimethoxy-2-(2H-tetrazol-5-yl)-1H-isoindole derivatives with various substituents.
Scientific Research Applications
4,5-Dimethoxy-2-(2H-tetrazol-5-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-(2H-tetrazol-5-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The methoxy groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-(2H-tetrazol-5-yl)aniline: Similar structure but lacks the isoindole-1,3(2H)-dione moiety.
4,5-Dimethoxyphthalic acid: Similar structure but lacks the tetrazole ring.
4,5-Dimethoxy-2-(1H-tetrazol-5-yl)aniline: Similar structure but with different positioning of the tetrazole ring.
Uniqueness
4,5-Dimethoxy-2-(2H-tetrazol-5-yl)-1H-isoindole-1,3(2H)-dione is unique due to the combination of the tetrazole ring and the isoindole-1,3(2H)-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H9N5O4 |
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Molecular Weight |
275.22 g/mol |
IUPAC Name |
4,5-dimethoxy-2-(2H-tetrazol-5-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H9N5O4/c1-19-6-4-3-5-7(8(6)20-2)10(18)16(9(5)17)11-12-14-15-13-11/h3-4H,1-2H3,(H,12,13,14,15) |
InChI Key |
OHULBXFJVDLLIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=NNN=N3)OC |
Origin of Product |
United States |
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